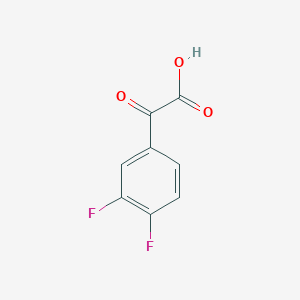

2-(3,4-Difluorophenyl)-2-oxoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHFUJJNVRHOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291654 | |

| Record name | 3,4-Difluoro-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-94-6 | |

| Record name | 3,4-Difluoro-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 3,4 Difluorophenyl 2 Oxoacetic Acid

Reactions at the α-Keto Carbonyl Group

The α-keto carbonyl group is a hub of reactivity in 2-(3,4-difluorophenyl)-2-oxoacetic acid. Its electrophilic carbon atom readily participates in addition reactions, while the entire α-keto acid structure can undergo decarboxylation to generate reactive intermediates.

Nucleophilic Additions and Condensations

The carbon atom of the α-keto carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond and the electron-withdrawing influence of the adjacent carboxylic acid and the difluorophenyl ring. researchgate.netnih.gov This makes it susceptible to attack by a wide range of nucleophiles in nucleophilic addition reactions. researchgate.netnih.gov The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. nih.govlibretexts.org Subsequent protonation yields the final addition product. libretexts.org

These reactions are fundamental in organic chemistry and can be either base-promoted or acid-catalyzed, depending on the nature of the nucleophile. chemrxiv.org For instance, strong nucleophiles like Grignard reagents or hydride ions react irreversibly, while weaker nucleophiles like water, alcohols, and cyanide may add reversibly. researchgate.net

| Nucleophile | Reagent Example | Product Type | General Structure |

|---|---|---|---|

| Hydride Ion (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | α-Hydroxy Acid | -COOH) |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) / Base | Cyanohydrin | (CN)-COOH) |

| Organometallic Reagents (R⁻) | Grignard Reagent (RMgX) | Substituted α-Hydroxy Acid | (R)-COOH) |

| Alcohols (R'OH) | Ethanol (in acid) | Hemiketal | (OR')-COOH) |

Decarboxylative Coupling Reactions

Alpha-keto acids, including this compound, are valuable substrates in decarboxylative coupling reactions. These transformations leverage the inherent instability of the α-keto acid structure, which readily extrudes carbon dioxide upon single-electron oxidation to form an acyl radical. adichemistry.com This strategy has been effectively employed in various carbon-carbon and carbon-heteroatom bond-forming reactions, often utilizing photoredox and transition metal dual catalysis. adichemistry.commasterorganicchemistry.com

A prominent example is the decarboxylative arylation of α-keto acids with aryl halides. adichemistry.com In this process, a photocatalyst absorbs visible light and oxidizes the carboxylate, initiating decarboxylation to generate the acyl radical. This radical then engages with a nickel catalytic cycle to couple with an aryl halide, ultimately forming an unsymmetrical ketone. adichemistry.commasterorganicchemistry.com This method provides a powerful tool for ketone synthesis under relatively mild conditions. libretexts.orgacs.org

| Coupling Partner | Catalytic System | Product Type | Reference Finding |

|---|---|---|---|

| Aryl Halides | Photoredox Catalyst (e.g., Ru(phen)₃Cl₂) + Nickel Catalyst | Unsymmetrical Ketones | Provides access to various ketones by coupling acyl radicals with halo-arenes. adichemistry.com |

| Alkenes (Baylis-Hillman derivatives) | Visible-light Photocatalyst | Acyl-substituted Olefins | Achieves radical coupling of α-keto acids with activated alkenes. acs.orgacs.org |

| Thiols | Catalyst-free (Oxidative) | Thioesters | A direct radical oxidative decarboxylation process for C-S bond formation. acs.orgwikipedia.org |

| Amines | Photoredox Catalyst (e.g., [Ru(phen)₃]Cl₂) + O₂ | Amides | Visible-light mediated photocatalytic oxidative decarboxylation enables amidation. adichemistry.com |

Radical Reactions and Their Synthetic Utility

The generation of acyl radicals from α-keto acids via photocatalytic oxidative decarboxylation is a cornerstone of their radical chemistry. adichemistry.comacs.org This process is initiated by a single electron transfer (SET) from the carboxylate form of the acid to an excited-state photocatalyst, followed by rapid loss of CO₂. adichemistry.com The resulting acyl radical is a highly reactive intermediate that can participate in a variety of synthetic transformations. nih.gov

These acyl radicals can be trapped by electron-deficient olefins in hydroacylation reactions or can engage in cyclization cascades to build complex molecular architectures. libretexts.orgacs.org The utility of this approach is demonstrated in the synthesis of diverse ketone structures, which are prevalent in pharmaceuticals and natural products. libretexts.orgmasterorganicchemistry.comacs.org The reactions are often characterized by their mild conditions, high functional group tolerance, and atom economy. libretexts.orgacs.org

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes reactions typical of this functional group, including conversion to esters and amides, as well as reduction.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods, most commonly the Fischer esterification. nih.govchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. nih.govcheesescience.net The mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. nih.govchemguide.co.uk The existence of derivatives such as Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate confirms the viability of this transformation. organic-chemistry.org

Amidation: The formation of amides from this compound can be achieved through direct coupling with amines. This typically requires the use of activating agents or coupling reagents (e.g., carbodiimides like EDC, or reagents like HATU) to convert the hydroxyl group of the carboxylic acid into a better leaving group. nih.govncert.nic.in Alternatively, catalytic methods using Lewis acids such as those based on titanium or boron have been developed to facilitate direct amidation under dehydrative conditions. nih.govquora.com As mentioned previously, photoredox-catalyzed decarboxylative amidation also serves as a route to amides, though it proceeds through an acyl radical intermediate rather than direct activation of the carboxyl group. adichemistry.com

| Transformation | Method | Typical Reagents/Catalysts |

|---|---|---|

| Esterification | Fischer Esterification | Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., H₂SO₄, TsOH) nih.gov |

| Coupling Agent Mediated | Alcohol, Coupling Reagent (e.g., DCC, EDCI) masterorganicchemistry.com | |

| Amidation | Coupling Agent Mediated | Amine, Coupling Reagent (e.g., EDC/HOBt, HATU) nih.govncert.nic.in |

| Lewis Acid Catalyzed | Amine, Lewis Acid Catalyst (e.g., TiF₄, B(OCH₂CF₃)₃) nih.govquora.com |

Reductions to Hydroxy Acids or Other Carboxylic Acid Derivatives

The reduction of this compound can proceed via different pathways depending on the reducing agent employed, allowing for selective transformation of either the ketone or both the ketone and carboxylic acid functionalities.

Selective Reduction to α-Hydroxy Acids: To selectively reduce the α-keto group while leaving the carboxylic acid intact, milder reducing agents are required. Sodium borohydride (NaBH₄) is a common choice for this transformation, as it readily reduces ketones but is generally unreactive towards carboxylic acids under standard conditions. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction yields 2-(3,4-difluorophenyl)-2-hydroxyacetic acid. Other methods for the selective reduction of α-keto acids to α-hydroxy acids include the use of phosphites or catalytic transfer hydrogenation. acs.orgacs.orgnih.gov

Reduction of Both Functional Groups: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the carboxylic acid. libretexts.orgwikipedia.org LiAlH₄ is a potent source of hydride ions that converts ketones to secondary alcohols and carboxylic acids to primary alcohols. adichemistry.com The treatment of this compound with an excess of LiAlH₄ would therefore be expected to yield 1-(3,4-difluorophenyl)ethane-1,2-diol.

| Reducing Agent | Functional Group(s) Reduced | Expected Product | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | α-Keto Carbonyl | 2-(3,4-Difluorophenyl)-2-hydroxyacetic acid | Chemoselective for the ketone. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | α-Keto Carbonyl and Carboxylic Acid | 1-(3,4-Difluorophenyl)ethane-1,2-diol | Non-selective; reduces both groups. adichemistry.comwikipedia.org |

| Catalytic Hydrogenation (e.g., H₂/Pd) | α-Keto Carbonyl | 2-(3,4-Difluorophenyl)-2-hydroxyacetic acid | Typically reduces ketones and aldehydes. |

Reactivity of the Difluorophenyl Ring

The 3,4-difluoro substitution pattern on the phenyl ring, combined with the strongly electron-withdrawing α-keto acid substituent, creates a unique electronic environment that governs its susceptibility to aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic system. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the nature of the substituents already present on the ring.

For this compound, the substituents present distinct and competing electronic effects:

α-Keto Acid Group (-COCOOH): This group is strongly electron-withdrawing due to both induction and resonance, making it a powerful deactivating group. Such deactivating groups direct incoming electrophiles to the meta position. masterorganicchemistry.com

The combined influence of these groups renders the aromatic ring significantly deactivated towards electrophilic attack. Any substitution would require harsh reaction conditions. The directing effects are summarized in the table below. The positions on the ring are numbered starting from the carbon attached to the oxoacetic acid group as C1.

| Position | Influence of Fluoro Group at C3 (ortho, para-director) | Influence of Fluoro Group at C4 (ortho, para-director) | Influence of -COCOOH Group (meta-director) | Net Effect |

| C2 | Ortho | Meta | Ortho | Highly Disfavored |

| C5 | Meta | Ortho | Meta | Favored |

| C6 | Para | Meta | Ortho | Moderately Disfavored |

Based on this analysis, electrophilic substitution, if it can be forced to occur, is most likely to happen at the C5 position, which is meta to the deactivating keto-acid group and ortho to the fluorine at C4. Common EAS reactions include nitration and halogenation. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Regioselectivity of EAS Reactions

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 2-(5-Nitro-3,4-difluorophenyl)-2-oxoacetic acid |

| Bromination | Br₂ / FeBr₃ | 2-(5-Bromo-3,4-difluorophenyl)-2-oxoacetic acid |

| Sulfonation | Fuming H₂SO₄ | 2-(5-Sulfo-3,4-difluorophenyl)-2-oxoacetic acid |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.orgnih.gov

The structure of this compound is well-suited for SNAr. The α-keto acid group is strongly electron-withdrawing, activating the ring towards nucleophilic attack. Both fluorine atoms are potential leaving groups.

Attack at C4: A nucleophile attacking at the C4 position (para to the keto-acid group) would displace the fluoride (B91410) ion. The negative charge of the intermediate Meisenheimer complex would be effectively stabilized by resonance delocalization onto the electron-withdrawing keto-acid group.

Attack at C3: Nucleophilic attack at the C3 position (meta to the keto-acid group) is less favorable because the stabilizing resonance delocalization onto the activating group is not possible. libretexts.org

Therefore, SNAr reactions on this molecule are expected to occur selectively at the C4 position. A variety of nucleophiles can be employed in such reactions.

Table 2: Potential SNAr Reactions and Products

| Nucleophile | Reagent Example | Expected Product at C4 |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 2-(3-Fluoro-4-hydroxyphenyl)-2-oxoacetic acid |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid |

| Amine | Ammonia (NH₃) or primary/secondary amines | 2-(4-Amino-3-fluorophenyl)-2-oxoacetic acid |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(3-Fluoro-4-(phenylthio)phenyl)-2-oxoacetic acid |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. unistra.frmdpi.com These reactions typically involve an organohalide or triflate that undergoes oxidative addition to a Palladium(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product. youtube.com

While aryl chlorides, bromides, and iodides are common substrates, the activation of C-F bonds is significantly more challenging due to the high bond strength of the C-F bond. However, advancements in catalyst design, particularly the use of specialized phosphine (B1218219) ligands, have enabled cross-coupling reactions of some activated fluoroarenes. nih.gov

Given the electron-deficient nature of the difluorophenyl ring in this compound, the C-F bonds are activated relative to non-substituted fluoroarenes. It is plausible that under specific and optimized catalytic conditions, this compound could participate in cross-coupling reactions. The C4-F bond would be more susceptible to oxidative addition than the C3-F bond due to the para-electron-withdrawing effect of the keto-acid group.

Table 3: Plausible Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Type of Bond Formed | Potential Product (at C4) |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | C-C (Aryl-Aryl) | 2-(3-Fluoro-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 2-(4-(Dialkylamino)-3-fluorophenyl)-2-oxoacetic acid |

| Sonogashira Coupling | Terminal alkyne (RC≡CH) | C-C (Aryl-Alkynyl) | 2-(3-Fluoro-4-(alkynyl)phenyl)-2-oxoacetic acid |

| Heck Coupling | Alkene (CH₂=CHR) | C-C (Aryl-Vinyl) | 2-(3-Fluoro-4-vinylphenyl)-2-oxoacetic acid |

Cyclization Reactions and Heterocycle Formation

The presence of the 1,2-dicarbonyl system (α-keto acid) makes this compound an excellent precursor for the synthesis of various heterocyclic compounds. nih.gov These reactions typically involve condensation with a dinucleophile, where both nucleophilic centers react with the two electrophilic carbonyl carbons of the keto acid.

One of the most common applications of aryl-α-keto acids is in the synthesis of quinoxalines. Reaction with an ortho-phenylenediamine derivative leads to a cyclocondensation reaction, readily forming the quinoxaline (B1680401) core. This transformation is known as the Hinsberg quinoxaline synthesis.

Other dinucleophiles can be used to generate different five- or six-membered heterocyclic systems. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazinone structures. Similarly, condensation with hydroxylamine (B1172632) could yield oxazinone derivatives. These cyclization strategies are valuable in medicinal chemistry for creating diverse molecular scaffolds. cas.cndergipark.org.trnih.gov

Table 4: Heterocycle Formation via Cyclization Reactions

| Dinucleophile Reagent | Resulting Heterocyclic System | Product Name Example |

| Benzene-1,2-diamine | Quinoxaline | 3-(3,4-Difluorophenyl)quinoxalin-2(1H)-one |

| Hydrazine | Pyridazinone | 6-(3,4-Difluorophenyl)pyridazin-3(2H)-one |

| Hydroxylamine | 1,2-Oxazin-3-one | 6-(3,4-Difluorophenyl)-1,2-oxazin-3(4H)-one |

| Thiosemicarbazide | 1,2,4-Triazin-5-one | 6-(3,4-Difluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one |

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the ketone and carboxylic acid functional groups makes 2-(3,4-difluorophenyl)-2-oxoacetic acid a highly adaptable precursor in the synthesis of various organic compounds.

This compound is a suitable starting material for the synthesis of glyoxamide derivatives. These compounds are characterized by an amide bond adjacent to a carbonyl group. The synthesis can be achieved through the reaction of the α-keto acid with an amine, leading to the formation of an amide. This transformation is a fundamental step in the construction of more complex molecules that incorporate the glyoxamide functional group.

The synthesis of non-proteinogenic α-amino acids, particularly α-arylglycines, is of great interest due to their presence in biologically active molecules. thieme.de Arylglyoxylic acids, such as this compound, are direct precursors to α-arylglycines. One common method is transamination, where the keto group is converted to an amino group. nih.gov For instance, the use of L-2-(2-chlorophenyl)glycine as a nitrogen source allows for the effective transamination of arylglyoxylic acids to produce the corresponding 2-arylglycines. nih.gov Another approach involves a three-component reaction catalyzed by environmentally benign iron and bismuth salts, reacting amides, glyoxylic acid derivatives, and arenes to form α-arylglycines in an atom-economic fashion. thieme.de

Additionally, this compound is structurally related to mandelic acid derivatives, which are α-hydroxy acids. The reduction of the ketone in this compound yields the corresponding 3,4-difluoromandelic acid. Synthetic routes to mandelic acid derivatives often involve the stereoselective cyanation of the corresponding benzaldehyde, followed by hydrolysis of the resulting cyanohydrin. google.com Homogeneous and heterogeneous catalysis methods have been developed for the enantioselective hydrogenation of phenylglyoxylic acid esters to yield chiral mandelic acid esters. scispace.com

Synthesis of Key Derivatives from Arylglyoxylic Acids

| Target Derivative | Synthetic Method | Key Reagents/Catalysts |

|---|---|---|

| α-Arylglycines | Transamination | L-2-(2-chlorophenyl)glycine |

| α-Arylglycines | Three-Component Reaction | Iron and Bismuth salts |

| Mandelic Acid Derivatives | Reduction | Hydrogenation (e.g., Pt/Al2O3) |

| Mandelic Acid Derivatives | Cyanohydrin Hydrolysis | NaCN, Acid/Base |

Utilization in Asymmetric Synthesis Methodologies

The prochiral ketone center in this compound makes it a valuable substrate for asymmetric synthesis, enabling the creation of chiral molecules with high enantiomeric purity.

Determining the enantiomeric purity of chiral molecules is crucial in pharmaceutical and biological research. While α-keto acids themselves are typically not chiral, they can be converted into chiral α-hydroxy acids through reduction. The resulting chiral alcohol can then be analyzed using chiral derivatizing agents (CDAs). researchgate.net CDAs, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), react with enantiomers to form diastereomers. nih.govresearchgate.net These diastereomers possess different physical properties and can be separated and quantified using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This indirect method allows for the determination of the enantiomeric excess of the α-hydroxy acid, and by extension, the effectiveness of the asymmetric reduction of the parent α-keto acid.

Common Chiral Derivatizing Agents (CDAs)

| CDA | Full Name | Functional Group Reactivity |

|---|---|---|

| FDAA (Marfey's Reagent) | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | Amino, Hydroxyl, Sulfhydryl |

| Mosher's Acid | α-methoxy-α-(trifluoromethyl)phenylacetic acid | Alcohols, Amines |

| TBBA | Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid | Primary Amines, Secondary Alcohols |

The carbonyl group of α-keto acids and their esters can participate in stereoselective carbonyl-ene reactions. These reactions are powerful carbon-carbon bond-forming processes that can generate complex cyclic or acyclic molecules with high stereocontrol. The use of chiral Lewis acid catalysts can induce high enantioselectivity in these transformations. For example, unsaturated α-keto esters can undergo intramolecular carbonyl-ene reactions in the presence of chiral scandium or copper complexes to yield monocyclic products with excellent enantioselectivity. This methodology provides a route to highly substituted cyclopentanol (B49286) derivatives, which are valuable intermediates in the synthesis of natural products.

Catalysis and Photocatalysis in Reactions Involving α-Keto Acids

Recent advancements have highlighted the role of α-keto acids in both catalytic and photocatalytic reactions, offering green and efficient synthetic pathways.

Under visible light irradiation, α-keto acids can undergo decarboxylation to generate acyl radicals in the presence of a photocatalyst. These highly reactive intermediates can then participate in various chemical transformations. For instance, photoredox-catalyzed reactions can couple these acyl radicals with olefins or aryl halides to synthesize a diverse range of ketones. This approach is atom-economical and operates under mild, environmentally friendly conditions.

Furthermore, photocatalysis can facilitate other important reactions involving α-keto acids. An example is the reversible amination of α-keto acids on the surface of minerals like zinc sulfide (B99878) (ZnS) under photo-irradiation. This particular reaction has implications for understanding prebiotic metabolic pathways. In a broader synthetic context, photocatalysis offers a powerful tool for activating α-keto acids towards novel chemical transformations, often with high selectivity and under mild conditions, which is a significant advantage in modern organic synthesis. nih.govfrontiersin.orgmdpi.commdpi.com

Metal-Catalyzed Transformations

There is no specific information available in the search results detailing the use of this compound in metal-catalyzed transformations. α-Keto acids can, in principle, undergo various metal-catalyzed reactions, such as decarboxylative couplings or reductions. However, specific studies employing the 3,4-difluorophenyl substituted variant in such transformations, including details on catalysts, reaction conditions, or product yields, have not been identified.

Metal-Free Photocatalytic Applications

Similarly, a review of the literature did not yield specific examples of this compound being utilized in metal-free photocatalytic applications. This field often involves the use of organic dyes or semiconductor materials to catalyze reactions under visible light. While α-keto acids can be substrates in photoredox catalysis, research explicitly documenting the photocatalytic reactions of this compound, its reactivity, or the synthesis of novel compounds using this approach is not available in the provided search results.

Design and Synthesis of Bioactive Scaffolds and Lead Compounds for Enzyme Inhibition Studies

Computational and Theoretical Investigations of 2 3,4 Difluorophenyl 2 Oxoacetic Acid and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. For derivatives of 2-(3,4-Difluorophenyl)-2-oxoacetic acid, docking studies can elucidate how they fit into the active site of a target enzyme and identify the key intermolecular interactions that stabilize the ligand-protein complex.

Research on structurally related fluorinated compounds has demonstrated their potential to act as enzyme inhibitors. For instance, docking studies on diflunisal, a compound containing a difluorophenyl moiety, with cyclooxygenase (COX) enzymes have shown specific and crucial interactions. These studies revealed that the difluorophenyl group can form hydrogen bonds with key amino acid residues such as HIS90 and engage in hydrophobic interactions within the active site, contributing significantly to the binding affinity researchgate.net.

In a typical docking simulation for a derivative of this compound, the molecule would be placed into the binding pocket of a target protein. The α-keto acid functional group is a key feature, capable of forming strong hydrogen bonds and coordinating with metal ions if present in the active site. The 3,4-difluoro-substituted phenyl ring can participate in various non-covalent interactions:

Hydrogen Bonds: The fluorine atoms, being electronegative, can act as weak hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine.

Pi-Stacking and Pi-Cation Interactions: The aromatic ring can stack with other aromatic residues (e.g., phenylalanine, tyrosine) or interact with positively charged residues (e.g., arginine, lysine).

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the predicted complex. Lower binding energy values indicate a more stable interaction and potentially higher inhibitory potency. Studies on similar keto-benzimidazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown binding energies in the range of -7.8 to -8.4 kcal/mol, with sulfonyl-substituted compounds forming highly stable complexes ukm.my.

Interactive Data Table: Predicted Binding Affinities and Interactions for a Representative Difluorophenyl Derivative

| Target Protein | Ligand Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | Diflunisal Analog | -8.2 | ARG-120, TYR-355 | Hydrogen Bond |

| HIS-90 | Hydrogen Bond (Fluorine) | |||

| LEU-352, VAL-523 | Hydrophobic | |||

| EGFR Tyrosine Kinase | Keto-benzimidazole | -8.1 | MET-793 | Hydrogen Bond |

| LEU-718, VAL-726 | Hydrophobic | |||

| LYS-745 | Pi-Cation |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations can determine optimized molecular geometries, electron distribution, and orbital energies, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT studies provide insights into how the difluoro substitution pattern influences the molecule's electronic character.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons nih.gov. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity nih.gov.

DFT calculations on various fluorinated aromatic compounds have consistently shown that fluorine substitution significantly lowers the HOMO and LUMO energy levels due to the high electronegativity of fluorine. This can impact the molecule's reactivity and its interactions with biological targets. Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, predicting sites for electrophilic and nucleophilic attack, respectively nih.gov. For this compound, the MEP would show a strong negative potential around the carbonyl and carboxyl oxygen atoms, indicating their susceptibility to electrophilic attack or hydrogen bonding.

Interactive Data Table: Calculated Electronic Properties of a Representative Difluorophenyl Derivative (DFT/B3LYP/6-311G**)

| Property | Calculated Value | Significance |

| HOMO Energy | -7.25 eV | Relates to electron-donating ability |

| LUMO Energy | -1.98 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.27 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.45 Debye | Measures molecular polarity |

| Ionization Potential | 7.25 eV | Energy required to remove an electron |

| Electron Affinity | 1.98 eV | Energy released when an electron is added |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy arrangements of atoms in a molecule and determining the energy barriers for converting between them mdpi.com. For this compound, the key flexible bond is the C-C single bond connecting the phenyl ring to the oxoacetic acid moiety. Rotation around this bond determines the relative orientation of the aromatic ring and the dicarbonyl system.

Computational methods can map the potential energy surface (PES) by systematically changing the dihedral angle of this bond and calculating the energy at each step. This reveals the most stable (lowest energy) conformers and the transition states (energy maxima) that separate them. Studies on similar aromatic ketones and amides have shown that the rotational barriers are influenced by steric hindrance and electronic effects biomedres.us. The presence of two adjacent carbonyl groups in the oxoacetic acid part creates a specific electronic environment that influences the preferred orientation of the phenyl ring. The rotational barrier for similar biphenyl (B1667301) and N-aryl systems, calculated using DFT, typically falls in the range of 6-20 kcal/mol biomedres.usresearchgate.net.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the flexibility of a ligand, the conformational changes in a protein upon binding, and the behavior of the complex in a simulated biological environment (e.g., in water). For a derivative of this compound bound to an enzyme, an MD simulation could reveal how the ligand adapts its conformation within the binding site, the stability of key hydrogen bonds, and the role of surrounding water molecules in mediating the interaction. Such simulations are crucial for validating docking poses and understanding the thermodynamic factors governing ligand binding mdpi.com.

Interactive Data Table: Calculated Rotational Energy Barriers for a Phenyl-Carbonyl System

| Rotational Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Barrier Height (kcal/mol) |

| 0° | Eclipsed (Transition State) | 6.5 | 6.5 |

| ~45° | Skewed (Energy Minimum) | 0.0 | - |

| 90° | Perpendicular (Transition State) | 2.0 | 2.0 |

| 135° | Skewed (Energy Minimum) | 0.0 | - |

| 180° | Eclipsed (Transition State) | 6.5 | 6.5 |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction coordinate and determine the activation energy (the energy barrier that must be overcome for the reaction to proceed). This provides a deep understanding of reaction kinetics and selectivity up.ac.za.

For this compound, a key reaction of interest is the nucleophilic attack at one of its electrophilic carbonyl carbons. The α-keto acid moiety has two such centers: the keto carbon and the carboxyl carbon. Computational studies can predict which site is more reactive towards a given nucleophile. The reaction pathway can be modeled by locating the transition state structure, which is a first-order saddle point on the potential energy surface. The activation energy is the energy difference between the transition state and the reactants.

For example, the mechanism of a nucleophilic addition to the keto-carbonyl group can be computationally modeled. This would involve the approach of a nucleophile (e.g., an amine or hydroxide) to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. DFT calculations can precisely determine the geometry of the transition state for this step and its associated energy. A computational study of the nucleophilic substitution reaction of an α-haloketone reported a low activation energy of 3.97 kcal/mol for the attack of the nucleophile, indicating a facile process nih.gov. Understanding these mechanisms is vital for predicting potential metabolic pathways or for designing synthetic routes to new derivatives.

Interactive Data Table: Calculated Activation Energies for a Representative Nucleophilic Addition Reaction

| Reaction Step | Description | Calculated Activation Energy (Ea) | Reaction Type |

| Step 1 | Nucleophilic attack on keto-carbonyl | 9.5 kcal/mol | Addition |

| Step 2 | Proton transfer to oxygen | 2.1 kcal/mol | Acid-Base |

| Step 3 | Elimination of water | 15.3 kcal/mol | Elimination |

| Overall | Formation of new C-Nu bond | 15.3 kcal/mol (Rate-Determining) | Addition-Elimination |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational SAR methods, particularly 3D-Quantitative Structure-Activity Relationship (3D-QSAR), provide quantitative models that correlate the 3D properties of molecules with their activities. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

To build a 3D-QSAR model for a series of this compound derivatives, a set of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. The molecules are first aligned based on a common scaffold.

CoMFA then calculates the steric and electrostatic interaction fields around each molecule using a probe atom.

CoMSIA extends this by calculating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical methods like Partial Least Squares (PLS) regression are used to derive a mathematical equation linking the variations in these fields to the variations in biological activity. The resulting models are validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where modifying the molecular structure is predicted to enhance or diminish activity. For example, a green contour map in a CoMFA steric field analysis indicates that adding a bulky group in that region is favorable for activity, while a yellow contour indicates that bulk is unfavorable. These maps provide intuitive guidance for designing new, more potent derivatives.

Interactive Data Table: Representative 3D-QSAR (CoMSIA) Model Statistics for a Series of Phenyl-based Inhibitors

| Statistical Parameter | Value | Description |

| Cross-validated q² | 0.777 | Measures the internal predictive ability of the model. |

| Non-cross-validated r² | 0.905 | Measures the goodness of fit of the model to the training data. |

| Standard Error of Estimate (SEE) | 0.185 | The standard deviation of the regression. |

| F-statistic | 66.322 | A measure of the statistical significance of the model. |

| Field Contributions | ||

| Steric | 29.5% | Contribution of molecular shape and size to activity. |

| Electrostatic | 29.8% | Contribution of charge distribution to activity. |

| Hydrophobic | 29.8% | Contribution of lipophilicity to activity. |

| H-Bond Donor | 6.5% | Contribution of hydrogen bond donating potential to activity. |

| H-Bond Acceptor | 4.4% | Contribution of hydrogen bond accepting potential to activity. |

Analytical Methodologies for Research Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 2-(3,4-Difluorophenyl)-2-oxoacetic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the compound's atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural picture.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The three protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The carboxylic acid proton typically appears as a very broad singlet at a significantly downfield chemical shift (often >10 ppm), a characteristic feature resulting from hydrogen bonding and chemical exchange.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The two carbonyl carbons (ketone and carboxylic acid) are expected to resonate at highly deshielded positions (typically in the 160-190 ppm range). The aromatic carbons will show signals in the 110-160 ppm range, with their chemical shifts influenced by the fluorine substituents. A key feature is the presence of large carbon-fluorine coupling constants (¹JCF, ²JCF), which split the signals of the fluorine-bearing carbons and adjacent carbons, confirming the positions of the fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. It provides direct information about the chemical environment of the fluorine atoms. The spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at the C-3 and C-4 positions of the phenyl ring. These signals will likely appear as doublets of doublets due to coupling with each other (³JFF) and with adjacent aromatic protons (³JFH). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated isomers and impurities.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the definitive assignment of all ¹H and ¹³C signals, especially for deciphering the complex aromatic region. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular framework.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J) |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | > 10 | Broad Singlet (br s) |

| ¹H | Aromatic (C2-H, C5-H, C6-H) | 7.5 - 8.2 | Complex Multiplets (m) due to H-H and H-F coupling |

| ¹³C | Ketone (C=O) | 180 - 190 | Singlet or Triplet (due to ²JCF) |

| ¹³C | Carboxylic Acid (C=O) | 160 - 170 | Singlet |

| ¹³C | Aromatic (C-F) | 145 - 160 | Doublet (large ¹JCF ≈ 250 Hz) |

| ¹³C | Aromatic (C-H, C-C) | 110 - 140 | Singlets, Doublets, or Multiplets (due to C-F coupling) |

| ¹⁹F | Aromatic (C3-F, C4-F) | -130 to -150 | Doublet of Doublets (dd) or Multiplets (m) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, with high resolution, the elemental formula of a compound.

Mass Spectrometry (MS): Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a pseudomolecular ion, such as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. For this compound (C₈H₄F₂O₃), the monoisotopic mass is 186.01 g/mol . Therefore, one would expect to observe an ion at m/z 185.00 in negative ESI-MS. Fragmentation analysis (MS/MS) can be performed on this ion to yield structurally informative fragment ions, such as the loss of CO₂ (44 Da) to give an ion at m/z 141.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the compound's elemental composition. The calculated exact mass for the [M-H]⁻ ion of C₈H₄F₂O₃ is 185.0028. Observing an ion at this precise m/z value in an HRMS experiment provides strong evidence for the compound's identity and chemical formula.

| Ion Type | Calculated Exact Mass (m/z) | Predicted Fragment Ion | Fragment Mass (m/z) |

|---|---|---|---|

| [M-H]⁻ | 185.0028 | [M-H-CO₂]⁻ | 141.0129 |

| [M+H]⁺ | 187.0175 | [M+H-H₂O]⁺ | 169.0070 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the 2500-3300 cm⁻¹ region is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid dimer. The spectrum will also feature two strong C=O stretching absorptions: one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and another for the α-keto carbonyl (around 1680-1700 cm⁻¹), which may overlap. Strong bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H Stretch (broad) | Carboxylic Acid |

| 1700 - 1725 | C=O Stretch | Carboxylic Acid |

| 1680 - 1700 | C=O Stretch | α-Ketone |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1100 - 1300 | C-F Stretch | Aryl Fluoride (B91410) |

Chromatographic Separation and Purity Assessment

Chromatographic methods are vital for separating the target compound from starting materials, by-products, and degradation products, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its neutral, protonated form for better peak shape and retention. Detection is usually performed with a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry. chemicalbook.com This hyphenated technique is invaluable for confirming the identity of the peak observed in the HPLC chromatogram. nih.gov As the compound elutes from the HPLC column, it is introduced into the mass spectrometer's ion source. The mass spectrometer provides the mass-to-charge ratio of the eluting compound, confirming that the peak at a specific retention time corresponds to the molecular weight of this compound. LC-MS is particularly useful for analyzing complex mixtures and for detecting and identifying impurities, even at very low levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar, non-volatile compounds such as this compound presents significant challenges. nih.govnih.gov The presence of both a carboxylic acid and an α-keto group makes the molecule highly polar and thermally labile, leading to poor chromatographic peak shape, low sensitivity, and potential degradation in the hot GC inlet. colostate.edu To overcome these issues, chemical derivatization is an essential prerequisite for its analysis by GC-MS. jfda-online.com

The primary goal of derivatization is to convert the polar functional groups (carboxyl and keto) into less polar, more volatile, and more thermally stable moieties. jfda-online.comgcms.cz For a keto-acid like this compound, a two-step derivatization process is often employed for comprehensive analysis. nih.govyoutube.com

Methoximation: The first step targets the reactive keto group. Treatment with a reagent like methoxyamine hydrochloride converts the ketone into a methoxime derivative. This process is crucial as it "locks" the carbonyl group, preventing enolization and the formation of multiple tautomeric isomers which would otherwise lead to multiple peaks for a single analyte, complicating quantification. youtube.com

Silylation or Alkylation: The second step targets the acidic proton of the carboxyl group.

Silylation is a common method where a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. youtube.com This significantly reduces the polarity and hydrogen-bonding capacity of the molecule, yielding a derivative with excellent volatility and chromatographic properties. gcms.cz

Alkylation , particularly methylation, is an alternative approach. Reagents such as diazomethane (B1218177) or boron trifluoride in methanol can convert the carboxylic acid into its corresponding methyl ester. gcms.cz These ester derivatives are generally stable and suitable for GC-MS analysis. colostate.edu

Once derivatized, the compound can be analyzed using a standard GC-MS system. A non-polar capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5ms), is typically used for separation. The mass spectrometer detects the eluting derivative, providing both a retention time for identification and a mass spectrum. The fragmentation pattern observed in the mass spectrum is characteristic of the derivatized molecule and can be used for structural confirmation. For instance, silylated derivatives often show characteristic fragments corresponding to the loss of methyl groups (M-15) or the entire silyl (B83357) moiety. Quantification is typically achieved by using an internal standard and monitoring specific ions (Selected Ion Monitoring, SIM) to enhance sensitivity and selectivity.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Keto-Acids

| Reagent Class | Example Reagent | Target Functional Group | Purpose | Resulting Derivative |

| Oximation | Methoxyamine hydrochloride | Ketone (Carbonyl) | Stabilizes the keto group, prevents tautomerization. youtube.com | Methoxime |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxylic Acid, Hydroxyl, Amine | Increases volatility and thermal stability by replacing active hydrogens. youtube.com | Trimethylsilyl (TMS) ester |

| Silylation | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Carboxylic Acid, Hydroxyl, Amine | Forms a more stable derivative compared to TMS, less susceptible to hydrolysis. | tert-Butyldimethylsilyl (TBDMS) ester |

| Alkylation | Boron Trifluoride/Methanol (BF3/MeOH) | Carboxylic Acid | Forms stable, volatile esters. gcms.cz | Methyl ester |

| Alkylation | Diazomethane | Carboxylic Acid | Highly reactive methylating agent, reaction is rapid and quantitative. (Note: Highly toxic and explosive). colostate.edu | Methyl ester |

Advanced Techniques for Structural Elucidation of Intermediates and Products

The unambiguous identification of this compound, along with any intermediates from its synthesis or products from its degradation, requires the application of advanced spectroscopic techniques. While GC-MS is excellent for quantification and initial identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and Infrared (IR) spectroscopy provide definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For a fluorinated compound like this compound, multi-nuclear NMR analysis is particularly informative.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. For this molecule, the spectrum would show signals for the protons on the aromatic ring. The splitting patterns (coupling) of these signals can help confirm the 1,2,4-substitution pattern of the difluorophenyl group.

¹³C NMR: Reveals the number and type of carbon atoms. The spectrum would show distinct signals for the two carbonyl carbons (keto and carboxylic acid), as well as the six carbons of the aromatic ring. The large C-F coupling constants provide direct evidence of fluorine substitution on the ring. jeolusa.com

¹⁹F NMR: This is a key technique for fluorinated compounds. nih.gov It provides a direct window into the electronic environment of the fluorine atoms. The spectrum would show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and the coupling between them (³JFF) and to adjacent protons (³JHF and ⁴JHF) are highly diagnostic and crucial for confirming the 3,4-difluoro substitution pattern. nih.gov Two-dimensional NMR experiments, such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C), can be used to piece together the complete molecular structure by establishing through-bond connectivities between atoms.

Mass Spectrometry (MS): Beyond its use as a detector for GC, mass spectrometry provides vital information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS can measure the mass of the molecular ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the parent compound, as well as any unknown intermediates or products, by distinguishing between species with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For difluorophenyl compounds, characteristic fragmentation pathways can include the loss of CO, CO₂, and rearrangement processes involving fluorine migration, which can be diagnostic for identifying the core structure. researchgate.netcdnsciencepub.comchemguide.co.uklibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit several characteristic absorption bands:

A very broad absorption in the region of 2500–3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. libretexts.org

A strong absorption for the carboxylic acid carbonyl (C=O) stretch, typically around 1710 cm⁻¹ for a dimeric acid. libretexts.org

Another strong C=O stretching absorption for the α-keto group. Its frequency will be influenced by conjugation with the aromatic ring.

Characteristic C-F stretching absorptions in the fingerprint region (typically 1100-1300 cm⁻¹).

Absorptions corresponding to C=C stretching within the aromatic ring.

The combination of these techniques provides complementary information, allowing for the confident structural elucidation and characterization of this compound and related compounds formed during its synthesis or subsequent reactions.

Table 2: Advanced Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided | Application for this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Confirms aromatic substitution pattern through proton chemical shifts and coupling constants. |

| ¹³C NMR | Number and type of carbon atoms (sp², sp³, C=O). | Identifies carbonyl carbons and aromatic carbons; C-F coupling confirms fluorine attachment points. jeolusa.com |

| ¹⁹F NMR | Chemical environment and connectivity of fluorine atoms. | Directly confirms the presence and positions of the two fluorine atoms on the phenyl ring. nih.gov |

| HRMS | High-accuracy mass measurement. | Determines the exact elemental formula of the parent molecule and any unknown intermediates. |

| MS/MS | Structurally significant fragmentation patterns. | Provides a molecular fingerprint and helps identify the core structure of unknown related compounds. researchgate.net |

| IR Spectroscopy | Presence of specific functional groups. | Confirms the presence of the carboxylic acid (O-H, C=O) and ketone (C=O) functional groups. libretexts.org |

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes to Difluorophenyl α-Keto Acids

The synthesis of α-keto acids has traditionally relied on methods such as the hydrolysis of acyl cyanides, reactions of Grignard reagents with dialkyl oxalates, and Friedel-Crafts acylation. mdpi.comebi.ac.ukgoogle.com However, contemporary research is focused on developing more efficient, atom-economical, and scalable routes. For difluorophenyl α-keto acids, future advancements are anticipated in several key areas.

One promising direction is the refinement of transition-metal-catalyzed carbonylation reactions. mdpi.com Methods using palladium or cobalt catalysts to carbonylate aryl halides (like 3,4-difluorobenzyl halides) in the presence of carbon monoxide offer a direct path to the corresponding α-keto esters, which can then be hydrolyzed. mdpi.com Innovations in catalyst design are expected to enable these reactions under milder conditions and at lower pressures, enhancing their practicality. mdpi.com

Another frontier is the direct oxidation of readily available precursors. The oxidation of aryl methyl ketones is an established but evolving strategy. mdpi.com Modern approaches are moving away from toxic heavy metal oxidants like selenium dioxide towards greener alternatives. mdpi.com For instance, electrochemical anodic oxidation of aryl methyl ketones in methanol (B129727) has been shown to yield α-keto acid methyl esters directly. mdpi.com Furthermore, photocatalysis combined with organocatalysis can achieve the oxidation of α-aryl halogen derivatives using natural sunlight and air, presenting a highly sustainable option. organic-chemistry.org

| Synthetic Method | Precursor Example | Key Features & Advancements | Relevant Citations |

| Transition-Metal Catalysis | 3,4-Difluorobenzyl chloride | Bicarbonylation using Co or Pd catalysts; future work aims for lower pressure and milder conditions. | mdpi.com |

| Direct Oxidation | 3',4'-Difluoroacetophenone | Moving from toxic oxidants (e.g., SeO₂) to greener methods like photocatalysis with O₂. | mdpi.comorganic-chemistry.org |

| Electrochemical Synthesis | 3',4'-Difluoroacetophenone | Anodic oxidation offers a sustainable, atom-economical alternative with operational simplicity. | mdpi.com |

| Friedel-Crafts Acylation | 1,2-Difluorobenzene (B135520) | A robust, multi-step method suitable for industrial applications using reagents like ethyl oxalyl chloride. | mdpi.comebi.ac.uk |

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of the α-keto acid functional group is a rich area for exploration. Beyond its role as a synthetic intermediate, it can serve as a versatile acylating agent in reactions that release carbon dioxide as the only byproduct, aligning with green chemistry principles. researchgate.net Future research will likely focus on harnessing this "decarboxylative acylation" potential using novel catalytic systems. Visible-light photoredox catalysis, for example, has been used for the deoxygenative synthesis of ketones from aromatic carboxylic acids and alkenes, a strategy that could be adapted for α-keto acids. nih.govbohrium.com

The development of new catalytic systems is crucial for unlocking novel reactivity. For instance, Pd(TFA)₂/4,5-diazafluorenone has emerged as a powerful catalyst for the direct aerobic dehydrogenation of ketones, expanding the scope of such reactions to previously unreactive substrates. nih.gov Applying such catalysts to difluorophenyl α-keto acid derivatives could open pathways to new unsaturated carbonyl compounds. Furthermore, the use of catalytic organosuperbases to generate difluoroenolates directly from α,α-difluoromethyl ketones demonstrates a powerful method for C-C bond formation, suggesting that the unique electronic nature of the difluorophenyl group could be exploited to modulate the reactivity of the adjacent keto-acid moiety in similar transformations. researchgate.netresearchgate.net

Integration with Advanced Computational Design Principles

Computational chemistry is becoming an indispensable tool in modern synthetic research. Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms, predict reactivity, and design novel catalysts. acs.orgnih.gov For difluorophenyl α-keto acids, computational studies can provide deep insights into how the fluorine substituents influence the electronic structure and binding properties of the molecule. This is particularly relevant in enzymatic reactions, where DFT can help understand the binding of α-keto acids to active sites and predict their metabolic fate. acs.org

Moreover, computational approaches are being used to guide the synthesis of complex molecules. For example, the synthesis of difluoroglycine derivatives from amines, difluorocarbene, and CO₂ was guided by computational design. nih.gov A similar synergy between computational modeling and experimental work could accelerate the discovery of new, highly efficient synthetic routes to 2-(3,4-difluorophenyl)-2-oxoacetic acid. By modeling transition states and reaction intermediates, researchers can rationally design catalysts and optimize reaction conditions to favor desired pathways and minimize side reactions, leading to higher yields and purity. nih.gov

Expansion of Research Applications in Materials Science and Chemical Biology

The unique properties conferred by fluorine atoms—such as increased thermal stability, metabolic resistance, and altered electronic character—make fluorinated compounds highly valuable in specialized fields.

In Materials Science , the 3,4-difluorophenyl group is a key building block for liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. nih.gov The α-keto acid functionality of this compound provides a reactive handle for polymerization or for grafting onto surfaces to modify their properties. Future research could explore its use as a monomer or precursor for creating high-performance fluorinated polymers with tailored optical or electronic properties. The development of chiral organoboron compounds, for example, is unlocking potential in materials science, and versatile building blocks like difluorophenyl α-keto acids could play a role in this expanding field. acs.org

In Chemical Biology , α-keto acids are pivotal metabolites and versatile synthetic precursors. nih.govacs.org The difluorophenyl moiety can be incorporated into chemical probes to study biological systems. researchgate.netljmu.ac.uk For instance, molecules bearing sulfonyl fluorides are used as covalent probes to identify functional residues in proteins. researchgate.netmdpi.com this compound could serve as a starting material for developing novel probes where the difluorophenyl group acts as a ¹⁹F NMR tag for imaging or as a modulator of protein-ligand interactions. Reactivity-based chemical probes are essential tools for profiling enzyme activity and identifying new drug targets directly in complex biological systems. youtube.com

| Field of Application | Potential Role of this compound | Rationale / Key Features | Relevant Citations |

| Materials Science | Monomer for fluoropolymers; precursor for OLED materials. | The difluorophenyl group imparts desirable electronic and stability properties. The keto-acid offers a reactive site for polymerization. | nih.govacs.org |

| Chemical Biology | Scaffold for developing chemical probes and enzyme inhibitors. | The difluorophenyl group can serve as a ¹⁹F NMR label and modulate biological activity. The α-keto acid is a key pharmacophore. | researchgate.netljmu.ac.ukyoutube.com |

Sustainable and Green Chemical Approaches in Synthetic Research

The principles of green chemistry are increasingly guiding synthetic research, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comunife.itmdpi.com The future synthesis of this compound and related compounds will be heavily influenced by these principles.

Key strategies include:

Use of Green Oxidants and Solvents : Research is focused on replacing traditional oxidants with molecular oxygen or air and using environmentally benign solvents like water. chemistryviews.org Visible-light-induced aerobic C-H oxidation is a prime example of this approach. chemistryviews.org

Catalysis over Stoichiometric Reagents : The shift from stoichiometric reagents to catalytic systems (both transition-metal and organocatalytic) is fundamental to reducing waste and improving atom economy. organic-chemistry.orgnih.gov

Renewable Feedstocks : While many syntheses start from petroleum-derived chemicals, a long-term goal is the conversion of biomass into valuable platform molecules, including α-keto acids. mdpi.comcefic.org Catalytic oxidation of biomass-derived α-hydroxy acids represents a promising and sustainable route. mdpi.com

Process Intensification : The development of continuous flow processes, as opposed to batch production, can improve safety, efficiency, and consistency, contributing to a greener manufacturing footprint. ox.ac.uk

By embracing these sustainable approaches, the chemical community can ensure that the synthesis and application of valuable compounds like this compound are achieved in an economically viable and environmentally responsible manner. mdpi.comcefic.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,4-difluorophenyl)-2-oxoacetic acid?

The compound can be synthesized via oxidation of 2-(3,4-difluorophenyl)-2-oxoacetaldehyde using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions . A reported method for a structurally similar compound, 2-(2,4-difluorophenyl)-2-oxoacetic acid, achieved a 49% yield through controlled oxidation, as confirmed by ¹H NMR (δ 8.14–8.08 ppm for aromatic protons) . Key considerations include:

- Reagent selection : Strong oxidants (e.g., KMnO₄, K₂Cr₂O₇) in acidic media.

- Purification : Recrystallization or column chromatography to isolate the product.

- Yield optimization : Monitoring reaction progress via TLC or NMR to minimize over-oxidation.

Q. How can researchers characterize the purity and structure of this compound?

Characterization typically involves:

- ¹H NMR spectroscopy : Aromatic protons in the difluorophenyl group resonate as multiplets (δ 7.0–8.1 ppm), while the oxoacetic acid carbonyl appears as a singlet (δ ~12.5 ppm for COOH) .

- Mass spectrometry (MS) : Exact mass calculation (C₈H₄F₂O₃: 186.02 g/mol) to confirm molecular ion peaks.

- Melting point analysis : Compare observed values with literature data (if available).

Q. What safety precautions are essential when handling this compound in the lab?

- Ventilation : Use local exhaust ventilation to control airborne particulates during solid handling .

- PPE : Respirators with absorption cartridges, nitrile gloves, and protective eyewear (EN 166/374 standards) .

- Storage : Keep in a cool, dry place away from oxidizers and bases to prevent decomposition.

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate for:

- Heterocycle synthesis : Reactivity of the α-keto acid group enables cyclization with amines or hydrazines to form pyrazines or quinoxalines.

- Bioconjugation : The carboxylic acid moiety facilitates coupling to biomolecules (e.g., peptides) via carbodiimide chemistry.

Q. How does the difluorophenyl group influence the compound’s electronic properties?

The electron-withdrawing fluorine atoms increase the electrophilicity of the α-keto group, enhancing reactivity in nucleophilic additions. Computational studies (e.g., DFT) can quantify this effect using SMILES notation (C1=CC(=C(C=C1F)F)C(=O)C(=O)O) .

Advanced Research Questions

Q. How can tautomeric equilibria impact the reactivity of this compound?

The compound may exist in keto-enol tautomeric forms, stabilized by intramolecular hydrogen bonding. The keto form dominates in non-polar solvents, while enolization is favored in protic media, affecting its reactivity in:

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

Q. How does the compound interact with biological targets, and what computational tools validate these interactions?

Molecular docking studies (e.g., AutoDock Vina) using the crystal structure (InChI Key: VZRYIZGMQICGSF-UHFFFAOYSA-N) predict binding affinities to enzymes like aldose reductase, relevant in diabetic complications. MD simulations assess stability of ligand-protein complexes .

Q. What are the environmental implications of improper disposal?

- Persistence : Fluorinated aromatic rings resist microbial degradation, requiring specialized waste treatment (e.g., incineration at >1000°C) .

- Ecotoxicity : LC₅₀ values for aquatic organisms should be determined via OECD Test Guideline 201.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.